molecular formula C8H3Br2ClN2O B1415768 6,8-Dibromo-5-chloroquinazolin-4-ol CAS No. 1858241-98-1

6,8-Dibromo-5-chloroquinazolin-4-ol

Cat. No.: B1415768
CAS No.: 1858241-98-1
M. Wt: 338.38 g/mol
InChI Key: QUJRIKPROYTFMC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The journey into the world of quinazoline chemistry began in the 19th century. The first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was achieved by Griess in 1869 through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov However, the parent quinazoline molecule was not synthesized until 1895 by August Bischler and Lang, who accomplished this by decarboxylating the 2-carboxy derivative. nih.gov A more satisfactory synthesis was later developed by Gabriel in 1903. nih.gov The name "quinazoline" itself was proposed by Widdege, who noted its isomeric relationship with cinnoline (B1195905) and quinoxaline. cymitquimica.com

Early research laid the groundwork for what would become a burgeoning field of study. Over the years, the exploration of quinazolines has led to the development of numerous synthetic methodologies, including microwave-assisted and multi-component reactions, to create a vast library of derivatives. frontiersin.orgnih.gov This historical evolution has transformed quinazolines from a chemical curiosity into a foundational element in medicinal and materials science.

The Quinazoline Nucleus as a Privileged Scaffold in Contemporary Synthetic Chemistry

The quinazoline nucleus, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. cymitquimica.comresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse range of biological targets. nih.govnih.gov The structural rigidity and the presence of nitrogen atoms in the quinazoline core allow for specific and strong interactions with enzymes and receptors.

This has led to the development of several commercially available drugs for treating various diseases, including cancer. nih.gov For instance, gefitinib (B1684475) and afatinib (B358) are quinazoline-based drugs approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, acting as inhibitors of the epidermal growth factor receptor (EGFR). nih.govnih.gov The versatility of the quinazoline scaffold allows for substitutions at various positions, significantly influencing its biological activity. cymitquimica.com

Strategic Importance of Halogenated Quinazoline Derivatives in Chemical Synthesis and Materials Science

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinazoline scaffold is a powerful strategy for modulating the chemical and physical properties of these molecules. Halogenation can influence a compound's reactivity, lipophilicity, and metabolic stability, making it a crucial tool in drug design and materials science. mdpi.comchemicalbook.com

In chemical synthesis, halogenated quinazolines serve as versatile intermediates. The carbon-halogen bonds provide reactive sites for cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, enabling the introduction of a wide array of functional groups. mdpi.com This synthetic flexibility is paramount for creating complex molecules with tailored properties. In materials science, the incorporation of halogens can impact the photophysical properties of quinazoline derivatives, including their absorption and emission spectra, which is relevant for the development of organic light-emitting diodes (OLEDs) and other functional materials. mdpi.com

Specific Research Focus: The Significance of 6,8-Dibromo-5-chloroquinazolin-4-ol as a Multifunctionalized Quinazoline System

A prime example of a strategically halogenated quinazoline is This compound . This compound, with its unique substitution pattern, represents a highly functionalized and versatile building block in modern chemical research.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₃Br₂ClN₂O
Molecular Weight 338.38 g/mol
CAS Number 1858241-98-1

The significance of this molecule lies in its "multifunctionality," which arises from the distinct electronic environments of its three halogen atoms. The presence of two bromine atoms at positions 6 and 8, and a chlorine atom at position 5, offers the potential for selective and sequential functionalization. This allows chemists to introduce different substituents at these positions in a controlled manner, paving the way for the synthesis of highly complex and diverse quinazoline derivatives.

While specific research dedicated solely to this compound is emerging, its potential is evident from studies on related polyhalogenated quinazolines. For example, research on the synthesis of 4-[6,8-Dibromo-2-(2-chloro-5-nitrophenyl)-1,2,3,4-tetrahydroquinazolin-3-yl]cyclohexanol highlights synthetic routes that could be adapted for the elaboration of the 6,8-dibromo framework. nih.govresearchgate.net The quinazolin-4-ol tautomer is a common feature in many biologically active quinazolines, adding to the potential of this scaffold. The strategic placement of the halogens on the benzene ring, coupled with the inherent reactivity of the quinazoline core, makes this compound a valuable tool for the development of new pharmaceuticals and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dibromo-5-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2ClN2O/c9-3-1-4(10)7-5(6(3)11)8(14)13-2-12-7/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRIKPROYTFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Br)Cl)C(=O)NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of the 6,8 Dibromo 5 Chloroquinazolin 4 Ol Scaffold

Foundational Synthetic Routes to the Quinazolin-4-ol Core

The construction of the fundamental quinazolin-4-ol skeleton is a well-established area of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into classical cyclocondensation reactions and more contemporary catalytic approaches.

Classical Cyclocondensation Reactions for Quinazolinone Nucleus Formation

The traditional and most common approach to synthesizing the quinazolin-4-one nucleus, the core of 6,8-Dibromo-5-chloroquinazolin-4-ol, is the Niementowski quinazolinone synthesis. This method typically involves the thermal condensation of anthranilic acids with amides. The reaction proceeds through the formation of an intermediate N-acylanthranilic acid, which then cyclizes to the quinazolin-4-one upon heating, often in the presence of a dehydrating agent.

A primary and straightforward route to quinazolin-4(3H)-ones involves the cyclocondensation of anthranilic acid derivatives with formamide. This one-pot synthesis is valued for its simplicity and effectiveness. Another classical approach is the reaction of 2-aminobenzonitriles with carboxylic acids in the presence of a catalyst like polyphosphoric acid (PPA), which facilitates both the hydrolysis of the nitrile to an amide and the subsequent cyclization.

The reaction of isatoic anhydrides with amines or ammonia (B1221849) also provides a versatile entry to quinazolin-4-ones. This method is particularly useful for introducing substituents at the 3-position of the quinazolinone ring. Furthermore, the reaction of 2-aminobenzamides with aldehydes or ketones, followed by oxidation, represents another classical pathway to this important heterocyclic scaffold.

Modern Catalytic Approaches for Quinazoline (B50416) Synthesis

In recent years, the development of more efficient and environmentally benign synthetic methods has led to a surge in catalytic approaches for quinazoline synthesis. These modern techniques often offer advantages in terms of reaction conditions, yields, and substrate scope.

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolinones. Palladium-catalyzed reactions, for instance, have been employed in the carbonylation of 2-iodoanilines in the presence of amines and carbon monoxide to construct the quinazolinone core. Copper-catalyzed reactions are also prevalent, such as the coupling of 2-halobenzamides with amines, followed by an intramolecular cyclization.

Another notable transition metal-catalyzed approach involves the aerobic oxidative annulation of 2-aminobenzylamines with aldehydes, catalyzed by copper or iron complexes. This method is attractive due to the use of readily available starting materials and molecular oxygen as the oxidant. Ruthenium-catalyzed dehydrogenative coupling reactions between 2-aminobenzamides and alcohols have also been reported as an efficient route to 2-substituted quinazolin-4-ones.

In line with the principles of green chemistry, significant efforts have been directed towards the development of sustainable methods for quinazoline synthesis. The use of heterogeneous nano-catalysts, such as magnetic nanoparticles functionalized with catalytic species (e.g., Fe3O4@SiO2-SO3H), offers advantages like easy catalyst recovery and reusability. These catalysts have been successfully applied in the one-pot synthesis of quinazolinones from 2-aminobenzonitriles and aldehydes under solvent-free conditions.

Ionic liquids (ILs) have also gained prominence as environmentally friendly reaction media and catalysts for quinazoline synthesis. Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. For example, Brønsted acidic ionic liquids have been shown to efficiently catalyze the synthesis of quinazolinones from anthranilamide and aldehydes under mild conditions.

Biocatalysis and organocatalysis represent another frontier in the green synthesis of quinazolinones. While enzymatic approaches for the synthesis of the core quinazoline structure are still emerging, they hold promise for highly selective transformations under mild conditions.

Regioselective Halogenation Strategies for the Quinazoline Framework

The introduction of halogen atoms at specific positions of the quinazoline ring is crucial for modulating the biological activity of these compounds. The synthesis of this compound would require precise control over the regioselectivity of the halogenation reactions.

The most common strategy for introducing halogens onto the benzene (B151609) ring portion of the quinazolinone scaffold is through electrophilic aromatic substitution. The directing effects of the substituents on the ring play a critical role in determining the position of halogenation. For the quinazolin-4-one core, the fused benzene ring is activated towards electrophilic substitution, and the positions ortho and para to the amino group (in the anthranilic acid precursor) are the most reactive.

To achieve the 6,8-dibromo-5-chloro substitution pattern, a multi-step synthetic sequence would likely be necessary. Starting from a suitably substituted anthranilic acid is a common approach. For instance, the synthesis could begin with an anthranilic acid that already contains the desired halogen substituents. Alternatively, a stepwise halogenation of the quinazolin-4-one nucleus can be performed.

The introduction of bromine atoms at positions 6 and 8 can be achieved by treating the quinazolin-4-one with a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of other substituents on the ring. The introduction of the chlorine atom at the 5-position is more challenging due to the electronic properties of the quinazolinone ring system. This may require the use of a pre-functionalized starting material or a more specialized chlorinating agent under carefully controlled conditions.

Below is a table summarizing various synthetic strategies for the quinazolin-4-ol core, which could be adapted for the synthesis of this compound.

Synthetic Strategy Reactants Catalyst/Reagent Key Features
Classical Cyclocondensation Anthranilic acid, FormamideHeatSimple, one-pot synthesis.
Classical Cyclocondensation 2-Aminobenzonitrile, Carboxylic acidPolyphosphoric acid (PPA)Good for 2-substituted quinazolinones.
Transition Metal-Catalysis 2-Iodoaniline, Amine, COPalladium catalystCarbonylative approach.
Transition Metal-Catalysis 2-Aminobenzylamine, AldehydeCopper or Iron catalyst, O2Aerobic oxidative annulation.
Green Chemistry 2-Aminobenzonitrile, AldehydeHeterogeneous nano-catalystCatalyst is reusable, often solvent-free.
Green Chemistry Anthranilamide, AldehydeBrønsted acidic ionic liquidMild conditions, recyclable medium.
Organocatalysis 2-Aminobenzamide (B116534), AldehydeIodineMetal-free oxidative cyclization.

Directed Halogenation Protocols for Dibromo- and Chlorination at C-5, C-6, and C-8 Positions.

The synthesis of a polysubstituted quinazoline such as this compound necessitates precise control over the regioselectivity of halogenation. The introduction of bromine and chlorine atoms at specific positions on the quinazoline ring is typically achieved through electrophilic aromatic substitution reactions.

For the dibromination at the C-6 and C-8 positions, a common starting material is a 2-aminobenzamide derivative. The direct bromination of 2-aminobenzamide can be achieved using N-bromosuccinimide (NBS) in a suitable solvent system, such as a chloroform-carbon tetrachloride mixture, at room temperature. psu.edu This method has been reported to afford 2-amino-3,5-dibromobenzamide (B176797) in high yield and purity. psu.edu The positions of bromination are directed by the activating amino group.

The chlorination at the C-5 position presents a greater challenge due to the existing deactivating bromo substituents. Introducing a chlorine atom at C-5 onto a pre-dibrominated quinazoline scaffold often requires more forceful conditions or a multi-step approach. Direct chlorination of a 6,8-dibromoquinazoline derivative might be attempted using strong chlorinating agents, though regioselectivity can be an issue. An alternative strategy involves starting with an anthranilic acid or benzamide (B126) derivative that already contains the desired chloro substituent at the equivalent of the C-5 position before the quinazoline ring is formed.

Mechanistic Insights into Electrophilic and Directed Aromatic Halogenation of Quinazolines.

The halogenation of aromatic systems, including quinazolines, proceeds via an electrophilic aromatic substitution (EAS) mechanism. wikipedia.orgmasterorganicchemistry.com This multi-step process can be summarized as follows:

Generation of the Electrophile: Halogens themselves are not typically electrophilic enough to attack an aromatic ring. libretexts.org Therefore, a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), is often required to polarize the halogen-halogen bond and generate a more potent electrophile. wikipedia.orglibretexts.org For instance, in bromination, Br₂ reacts with FeBr₃ to form a complex that effectively delivers a "Br⁺" equivalent. libretexts.org

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic halogen. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation and Restoration of Aromaticity: A base, which can be the counter-ion of the catalyst (e.g., FeBr₄⁻), removes a proton from the carbon atom bearing the new halogen substituent. youtube.com This restores the aromaticity of the ring and yields the halogenated product. masterorganicchemistry.com

The directing effects of substituents on the quinazoline ring are crucial for determining the position of halogenation. The amino group in 2-aminobenzamide is a strong activating group and an ortho, para-director. This is why bromination with NBS occurs at the positions ortho and para to the amino group, leading to 3,5-dibromination of the aniline (B41778) ring, which will become the C-8 and C-6 positions of the quinazoline, respectively.

Introduction of the C-5 Chloro Substituent onto the Dibrominated Quinazoline Scaffold.

As previously mentioned, directly chlorinating a 6,8-dibromoquinazoline at the C-5 position is challenging. A more strategic approach involves building the quinazoline ring from a precursor that already contains the C-5 chloro substituent. This would typically involve starting with a 2-amino-6-chlorobenzoic acid or a derivative thereof. This precursor would then be subjected to bromination. The directing effects of the amino and carboxyl groups, along with the existing chloro substituent, would need to be carefully considered to achieve the desired 3,5-dibromination pattern on the phenyl ring.

Alternatively, if one were to attempt a direct chlorination on a 6,8-dibromoquinazoline, a powerful chlorinating agent would be necessary. The reaction would likely require elevated temperatures and could potentially lead to a mixture of products, necessitating careful purification. The use of N-chlorosuccinimide (NCS) in a strong acid medium could be explored, as such conditions can enhance the electrophilicity of the chlorine. rsc.org

Synthesis of Key Precursors and the this compound Target.

Preparation of 2-Aryl-6,8-dibromoquinazolin-4(3H)-ones.

A common and effective method for the synthesis of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones involves the condensation of 2-amino-3,5-dibromobenzamide with an appropriate aromatic aldehyde. nih.gov This reaction can be catalyzed by various reagents. One reported procedure utilizes copper(II) chloride (CuCl₂) in ethanol (B145695) under reflux conditions. nih.gov Another approach employs boric acid as a catalyst at elevated temperatures. psu.edu

The general steps for this synthesis are:

Reaction of 2-amino-3,5-dibromobenzamide with an aromatic aldehyde in a suitable solvent like ethanol.

The addition of a catalyst, such as CuCl₂, and heating the mixture to promote cyclization and oxidation to form the quinazolinone ring. nih.gov

The resulting 2-aryl-6,8-dibromoquinazolin-4(3H)-ones are often solid materials that can be purified by recrystallization. nih.gov

Table 1: Examples of Synthesized 2-Aryl-6,8-dibromoquinazolin-4(3H)-ones
CompoundAr-groupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
1aStyrylC₁₆H₁₀Br₂N₂O404331-33485 nih.gov
1f4-(benzyloxy)phenylC₂₁H₁₄Br₂N₂O₂484256-25980 nih.gov

Conversion Pathways from Quinazolinones to 4-Chloroquinazolines (e.g., using Thionyl Chloride).

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a crucial step in the synthesis of many quinazoline derivatives. This transformation is typically achieved by treating the quinazolinone with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. google.comresearchgate.net The reaction is often carried out at reflux temperature, sometimes with the addition of a catalytic amount of a N,N-dialkylformamide like dimethylformamide (DMF). google.com

The mechanism of this reaction involves the conversion of the lactam (amide) functionality of the quinazolinone into a more reactive intermediate. The oxygen of the carbonyl group attacks the sulfur of thionyl chloride, leading to the formation of a chlorosulfite intermediate. masterorganicchemistry.com Subsequent attack by the chloride ion at the C-4 position and elimination of sulfur dioxide and hydrogen chloride yields the desired 4-chloroquinazoline. masterorganicchemistry.com

Other reagents that can be used for this chlorination include phosphorus oxychloride (POCl₃) and a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (PPh₃). nih.gov

Strategies for Hydroxylation at the C-4 Position to Yield Quinazolin-4-ols.

The final step in the synthesis of this compound from a 4-chloroquinazoline intermediate involves the hydrolysis of the C-Cl bond. This nucleophilic aromatic substitution reaction replaces the chloro group with a hydroxyl group.

This hydrolysis can typically be achieved by heating the 4-chloroquinazoline derivative in an aqueous acidic or basic solution. The choice of acidic or basic conditions will depend on the stability of the other substituents on the quinazoline ring. For instance, heating with aqueous hydrochloric acid or a solution of sodium hydroxide (B78521) would be common approaches.

It is important to note that quinazolin-4-ols can exist in tautomeric equilibrium with their corresponding quinazolin-4(3H)-ones. researchgate.net The predominant tautomer can depend on the solvent and the substitution pattern on the ring.

Advanced Derivatization and Functionalization of the this compound System.

The strategic derivatization of the this compound system allows for the systematic exploration of its chemical space. The presence of three distinct halogen atoms (two bromine, one chlorine) provides a rich template for introducing a wide array of substituents, thereby modulating the molecule's electronic, steric, and physicochemical properties. Transition metal-catalyzed cross-coupling reactions are paramount among the techniques used for such transformations. nih.gov

Transition Metal-Mediated Cross-Coupling Reactions at Halogenated Sites.

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For the this compound scaffold, these reactions enable the selective modification of the positions bearing halogen atoms.

Palladium-Catalyzed Sonogashira Coupling for Alkynyl Group Incorporation.

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com This reaction is highly effective for introducing alkynyl moieties onto heterocyclic systems. ajouronline.com

For the this compound substrate, the Sonogashira coupling would proceed preferentially at the more reactive C-Br bonds. By controlling the stoichiometry of the terminal alkyne, it is possible to achieve mono- or di-alkynylation. The general reaction involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with a copper acetylide (formed in situ) and subsequent reductive elimination to yield the alkynylated product. libretexts.org

Table 1: Representative Sonogashira Coupling Reactions on the 6,8-Dibromoquinazolin-4-ol Core This table illustrates the expected products from the reaction of this compound with various terminal alkynes under typical Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI, Et₃N, in a solvent like DMF or THF). Selectivity for the C-Br bonds over the C-Cl bond is presumed.

EntryTerminal Alkyne (R-C≡CH)Expected Major Product(s)
1Phenylacetylene6-Bromo-5-chloro-8-(phenylethynyl)quinazolin-4-ol
2Propargyl alcohol6-Bromo-8-(3-hydroxyprop-1-yn-1-yl)-5-chloroquinazolin-4-ol
3Trimethylsilylacetylene6-Bromo-5-chloro-8-((trimethylsilyl)ethynyl)quinazolin-4-ol
41-Hexyne6-Bromo-5-chloro-8-(hex-1-yn-1-yl)quinazolin-4-ol
5Phenylacetylene (2.2 equiv.)5-Chloro-6,8-bis(phenylethynyl)quinazolin-4-ol
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Substituent Introduction.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving an organoboron reagent (like a boronic acid or ester) and an organohalide. libretexts.org It is catalyzed by a palladium complex in the presence of a base. youtube.com This reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents. nih.gov

This methodology is ideal for introducing diverse aryl and heteroaryl substituents onto the this compound scaffold to generate libraries of biaryl compounds. nih.govnih.gov The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond. libretexts.org Research on related di- and polyhalogenated heteroarenes demonstrates the feasibility and regioselectivity of this approach. researchgate.net

Table 2: Representative Suzuki-Miyaura Coupling Reactions on the 6,8-Dibromoquinazolin-4-ol Core This table shows potential products from the reaction of this compound with various arylboronic acids under typical Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in a solvent system like toluene/water or DME/water). orientjchem.org Selective reaction at the C-Br bonds is expected.

EntryArylboronic Acid (Ar-B(OH)₂)Expected Major Product(s)
1Phenylboronic acid6-Bromo-5-chloro-8-phenylquinazolin-4-ol
24-Methoxyphenylboronic acid6-Bromo-5-chloro-8-(4-methoxyphenyl)quinazolin-4-ol
3Pyridine-3-boronic acid6-Bromo-5-chloro-8-(pyridin-3-yl)quinazolin-4-ol
4Thiophene-2-boronic acid6-Bromo-8-(thiophen-2-yl)-5-chloroquinazolin-4-ol
5Phenylboronic acid (2.2 equiv.)5-Chloro-6,8-diphenylquinazolin-4-ol
Exploration of Negishi, Stille, and Kumada Cross-Coupling Methodologies for Diversification.

While Sonogashira and Suzuki couplings are highly popular, other cross-coupling reactions provide complementary strategies for diversification, each with unique advantages and limitations. uh.edu

Negishi Coupling: This reaction pairs an organozinc reagent with an organohalide, catalyzed by palladium or nickel. organic-chemistry.org Organozinc compounds are more reactive than organoborons, which can be advantageous for less reactive halides. However, they are also more sensitive to moisture and air, requiring stricter anhydrous reaction conditions. jk-sci.com

Stille Coupling: The Stille reaction utilizes an organostannane (organotin) reagent. Its primary advantage is the exceptional tolerance for a wide array of functional groups, as organostannanes are largely inert to many reaction conditions. The main drawback is the high toxicity of tin compounds, which complicates purification and raises environmental concerns. libretexts.org

Kumada Coupling: As the first reported transition-metal-catalyzed cross-coupling, the Kumada reaction employs a Grignard reagent (organomagnesium). organic-chemistry.org Grignard reagents are readily available and inexpensive. However, their high reactivity and basicity make them incompatible with many functional groups, such as the amide proton in the quinazolin-4-ol ring, limiting their application primarily to quinazoline derivatives where the N3-H has been replaced. nih.govresearchgate.net

These methods expand the synthetic toolbox, allowing for the introduction of alkyl, alkenyl, and other groups that may be difficult to incorporate using Suzuki or Sonogashira chemistry. acs.org

Table 3: Comparison of Negishi, Stille, and Kumada Coupling for Functionalizing the Scaffold

ReactionOrganometallic ReagentTypical CatalystAdvantagesDisadvantages
Negishi Organozinc (R-ZnX)Pd or NiHigh reactivity, good functional group tolerance. jk-sci.comAir and moisture sensitive reagents.
Stille Organostannane (R-SnR'₃)PdExcellent functional group tolerance, stable reagents.High toxicity of tin byproducts. libretexts.org
Kumada Grignard (R-MgX)Pd or NiInexpensive, readily available reagents. organic-chemistry.orgIncompatible with acidic protons (like N-H) and many functional groups. nih.gov
Regioselectivity and Reactivity Order of Carbon-Halogen Bonds (C-I > C-Br >> C-Cl) in Functionalization.

A fundamental principle governing the functionalization of polyhalogenated aromatics is the differential reactivity of carbon-halogen bonds in the oxidative addition step of palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C–I > C–Br >> C–Cl. nih.govacs.org

In the this compound molecule, this reactivity trend dictates that the two carbon-bromine bonds will react preferentially over the significantly less reactive carbon-chlorine bond. researchgate.net This chemoselectivity allows for a stepwise functionalization strategy. The C-Br bonds at positions 6 and 8 can be selectively coupled under standard conditions, leaving the C-Cl bond at position 5 untouched for subsequent, more forcing reaction conditions if desired.

Distinguishing between the two C-Br bonds at C6 and C8 presents a more subtle regioselectivity challenge. The outcome is often governed by a combination of electronic and steric effects. acs.org In many polyhalogenated heterocycles, the most electrophilic site or the site with the lowest C-X bond dissociation energy undergoes oxidative addition first. nih.gov For 2,4-dihalopyridines, reaction is often favored at the C2 position, alpha to the nitrogen. nih.gov In the case of this compound, electronic differences and steric hindrance from the adjacent C5-chloro group could potentially allow for selective mono-functionalization at either C6 or C8 by carefully controlling reaction conditions and the choice of catalyst and ligands. nih.gov

Influence of the α-Nitrogen Effect on C-4 Reactivity in Cross-Coupling.

The outline refers to reactivity at the C-4 position. In the parent this compound, the C-4 position bears a hydroxyl group. For it to participate in a cross-coupling reaction, this -OH group must first be converted into a more suitable leaving group, such as a triflate (-OTf) or a halide (e.g., -Cl via treatment with POCl₃ or SOCl₂).

Once converted to a 4-chloro or 4-tosyloxyquinazoline, the C-4 position becomes highly activated for nucleophilic substitution and cross-coupling reactions. researchgate.netresearchgate.net This enhanced reactivity is attributed to the "α-nitrogen effect." nih.govresearchgate.net The nitrogen atom at position 3, being directly adjacent (alpha) to C-4, exerts a strong electron-withdrawing inductive effect. This effect, combined with the influence of the N-1 atom, makes the C-4 position significantly more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst.

In fact, for polyhalogenated quinazolines containing a C4-Cl and C-Br bonds elsewhere on the carbocyclic ring, the C4-Cl bond can become more reactive than the C-Br bonds, reversing the usual reactivity trend. researchgate.net This is because the electronic activation provided by the adjacent nitrogen atoms can overcome the inherently greater strength of the C-Cl bond compared to the C-Br bond. This phenomenon allows for highly regioselective functionalization at the C-4 position even in the presence of other halogens like bromine. researchgate.netbeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at Activated Positions

The this compound structure is primed for Nucleophilic Aromatic Substitution (SNAr) reactions due to the electronic properties of the quinazolinone core and the presence of multiple halogen substituents. SNAr is a critical class of reactions for modifying aromatic rings, particularly those rendered electron-deficient by heteroatoms or electron-withdrawing groups.

The generally accepted mechanism for SNAr proceeds in two steps: the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgnih.gov For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the potential leaving group, as this placement allows for effective delocalization and stabilization of the negative charge in the intermediate. libretexts.org

In the this compound scaffold, the pyrimidinone portion of the fused ring system acts as a powerful internal electron-withdrawing group. The nitrogen atoms at positions 1 and 3, along with the carbonyl group at position 4, significantly lower the electron density of the attached benzene ring, thereby activating the halogen-substituted positions (C5, C6, and C8) toward nucleophilic attack.

The potential sites for SNAr on the scaffold are the carbons bearing the halogen atoms. The relative reactivity of these positions is dictated by the degree of activation from the quinazolinone core and the intrinsic properties of the halogen leaving groups.

Analysis of Activated Positions for SNAr:

PositionHalogenOrtho/Para Activating GroupsRationale for Activation
C5 ChloroC4-Carbonyl (ortho)The potent electron-withdrawing effect of the adjacent carbonyl group strongly activates this position for nucleophilic attack.
C6 BromoN1-atom (para)The nitrogen atom at the para position helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.
C8 BromoN1-atom (ortho)The adjacent nitrogen atom provides electronic activation for nucleophilic substitution.

While the typical leaving group ability in SNAr reactions follows the trend I > Br > Cl > F, the rate-determining step is often the initial nucleophilic attack. This step is accelerated by a greater partial positive charge on the carbon atom, which is induced by the electronegativity of the attached halogen (F > Cl > Br > I). youtube.com Given that the C5 position is ortho to the strongly activating carbonyl group, it is anticipated to be a highly favorable site for substitution. However, the precise regioselectivity can be influenced by the specific nucleophile and reaction conditions employed.

Modulation of Quinazolinone Derivatives through Controlled Substitution

The presence of three distinct halogen-substituted positions on the this compound scaffold offers a platform for the systematic modulation of its chemical structure. By carefully selecting nucleophiles and controlling reaction conditions, a diverse library of new quinazolinone derivatives can be synthesized. This controlled substitution is a cornerstone of developing structure-activity relationships in drug discovery.

The SNAr reaction on this scaffold can be employed to introduce a wide variety of functional groups by using different classes of nucleophiles. For example:

O-Nucleophiles , such as alkoxides and phenoxides, can be used to generate ether derivatives.

N-Nucleophiles , including primary and secondary amines, anilines, and hydrazines, can produce various amino-substituted quinazolinones. researchgate.netmdpi.com

S-Nucleophiles , like thiolates, can be used to form thioethers.

The potential for controlled, stepwise substitution further enhances the synthetic utility of this scaffold. Due to the likely differences in electronic activation among the C5, C6, and C8 positions, it may be possible to achieve selective monosubstitution by using milder reaction conditions (e.g., lower temperatures, weaker bases) or less reactive nucleophiles. Subsequent reactions under more forcing conditions or with different nucleophiles could then be used to replace the remaining halogens, leading to the creation of multifunctionalized quinazolinone derivatives with precisely defined substitution patterns. This modular approach is highly valuable for fine-tuning the biological and physicochemical properties of the parent molecule.

The following interactive table illustrates the potential for diversification of the this compound scaffold through SNAr reactions with various nucleophiles. The products shown are hypothetical examples based on established chemical principles, assuming substitution occurs at one of the activated positions.

Table of Potential SNAr Transformations

Nucleophile Nucleophile Type Potential Product Class Example Product Name (Hypothetical)
Sodium Methoxide (NaOMe) O-Nucleophile Alkoxy-quinazolinone 6,8-Dibromo-5-methoxyquinazolin-4-ol
Aniline (PhNH₂) N-Nucleophile Anilino-quinazolinone 6,8-Dibromo-5-(phenylamino)quinazolin-4-ol
Piperidine N-Nucleophile Amino-quinazolinone 6,8-Dibromo-5-(piperidin-1-yl)quinazolin-4-ol

Academic Applications and Advanced Research Directions Involving the 6,8 Dibromo 5 Chloroquinazolin 4 Ol Scaffold

Application in Material Science and Development of Advanced Functional Materials

The inherent electronic properties of the quinazoline (B50416) ring system, characterized by its electron-withdrawing nature, make it an excellent building block for advanced functional materials. urfu.ru The ability to introduce various functional groups onto the scaffold allows for the fine-tuning of its optical and electronic characteristics for specific applications. benthamdirect.com

Design and Synthesis of Luminescent and Fluorescent Materials based on the Quinazoline Framework

The quinazoline framework is a cornerstone in the design of novel luminescent and fluorescent materials. rsc.org A prevalent strategy involves the "donor-acceptor" (D-A) molecular design, where the electron-deficient quinazoline core acts as the acceptor, and various electron-donating amino groups are attached at different positions. rsc.orgrsc.org This architecture facilitates an intramolecular charge transfer (ICT) process upon photoexcitation, which is fundamental to the fluorescence properties of these materials. urfu.ruacs.org

Researchers have synthesized series of fluorescent compounds based on the quinazoline acceptor, demonstrating that the emission spectra can be tuned across the visible range, from blue (414 nm) to orange-red (597 nm), simply by altering the amino donors on the 4- or 7-positions. rsc.orgrsc.orgresearchgate.net For instance, certain derivatives have achieved high photoluminescence quantum yields (QY) exceeding 80%. rsc.orgrsc.orgresearchgate.net The introduction of different substituents significantly influences the optical characteristics. researchgate.neturfu.ru For example, incorporating a methoxy (B1213986) group at the para-position of a phenol (B47542) ring attached to the quinazolinone structure can increase the quantum yield from 24% to 70%. urfu.ru The synthesis of these materials often employs methods like Suzuki and Sonogashira cross-coupling reactions, starting from chloroquinazolines, to create π-extended conjugated systems. benthamdirect.comacs.org

Table 1: Photophysical Properties of Selected Quinazoline-Based Fluorophores

Compound Class Substituent(s) Emission Color Quantum Yield (QY) Key Feature
Donor-Acceptor Quinazolines Various amino donors at 4- or 7-positions Tunable (414-597 nm) >80% for some derivatives Emission color tuned by donor group rsc.orgrsc.orgresearchgate.net
2-(2-Hydroxyphenyl)quinazolin-4(3H)-ones Methoxy group on phenol ring Green 70% (vs. 24% for unsubstituted) Substituent enhances quantum yield urfu.ru

Exploration of Optoelectronic Properties and Applications in Organic Light-Emitting Materials

The quinazoline scaffold is of great value in the creation of novel optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). benthamdirect.com Aryl- or hetaryl-substituted quinazolines with π-extended conjugated systems have shown significant promise as electroluminescent materials. benthamdirect.comresearchgate.net By incorporating fragments such as carbazole, triphenylamine, phenoxazine (B87303), or benzimidazole (B57391) into the quinazoline framework, researchers have successfully fabricated materials for various types of OLEDs, including highly efficient blue, white, and red phosphorescent devices. beilstein-journals.orgbenthamdirect.comresearchgate.net

Recent advancements have focused on developing quinazoline-based emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). urfu.ru This mechanism enhances OLED efficiency by harvesting non-emissive triplet excitons. TADF emitters designed with a phenoxazine electron donor and a quinazoline electron acceptor have achieved impressive external quantum efficiencies (EQEs) of approximately 28%. rsc.org Other research has demonstrated that fluorene-bridged quinazoline derivatives can act as efficient blue emitters in multilayered OLEDs, reaching EQEs of 1.58%. nih.gov

Development of Fluorescent Probes and Biosensors for Chemical and Biological Sensing

The unique properties of quinazoline derivatives have been harnessed to create highly sensitive and selective fluorescent probes and biosensors. rsc.org The general design for these probes involves linking the quinazoline moiety, which acts as a recognition element (pharmacophore), to a fluorophore group that provides the optical signal. nih.gov This modular approach allows for the development of probes for a wide range of targets.

For example, quinazolinone-based "turn-on" fluorescent probes have been developed for the detection of biologically relevant molecules and environmental toxins. One such probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), is non-fluorescent but reacts with carbon monoxide (CO) to form a highly fluorescent product, enabling the detection of CO at micromolar concentrations. mdpi.com Another probe was designed to selectively detect hypochlorite (B82951) with a detection limit as low as 11.4 nM, showcasing obvious changes in both fluorescence and color. researchgate.net In the realm of bioimaging, quinazoline-based fluorescent ligands have been synthesized to visualize and study specific biological targets, such as α1-adrenergic receptors (α1-ARs) in living cells. nih.gov These probes exhibit high affinity for their targets and have been used to track biological macromolecules. nih.govnih.gov

Investigation of Mechanisms of Action and Structure-Activity Relationships (SAR) in Chemical Biology

The quinazoline core is a versatile scaffold for designing biologically active molecules that can modulate the function of key proteins involved in disease pathways. nih.govnih.gov Extensive research has focused on understanding how these compounds interact with their biological targets and on defining the structural requirements for their activity.

Studies on the Modulation of Enzyme Activities (e.g., Tyrosine Kinase, Dihydrofolate Reductase Inhibition)

Quinazoline derivatives have emerged as potent inhibitors of several important enzyme classes, most notably tyrosine kinases and dihydrofolate reductase.

Tyrosine Kinase (TK) Inhibition: The quinazoline scaffold is particularly prominent in the development of tyrosine kinase inhibitors, especially those targeting the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. nih.govfrontiersin.orgnih.gov Several clinically approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilino-quinazoline structure. nih.gov Research has shown that fused tricyclic quinazoline analogues can be extremely potent inhibitors of EGFR's kinase activity, with IC50 values in the sub-nanomolar range. acs.org These compounds act as ATP-competitive inhibitors, binding to the kinase domain and blocking the signal transduction pathways that lead to cell proliferation. acs.orggoogle.com

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another critical enzyme target in cancer chemotherapy, and quinazoline-based compounds have been designed as effective DHFR inhibitors. nih.govsemanticscholar.org These molecules are often developed as antifolates, designed to mimic the structure of natural folates or known inhibitors like methotrexate. nih.govresearchgate.net By inhibiting DHFR, these compounds disrupt the synthesis of nucleotides, thereby halting DNA replication and cell division in rapidly proliferating cancer cells. nih.gov Studies have identified quinazolinone analogs with potent DHFR inhibitory activity, with IC50 values in the micromolar and even sub-micromolar range. nih.gov

Table 2: Quinazoline Derivatives as Enzyme Inhibitors

Target Enzyme Derivative Class Potency (IC50) Mechanism of Action
EGFR Tyrosine Kinase Fused imidazo[4,5-g]quinazoline 0.008 nM ATP-competitive inhibition acs.org
EGFR Tyrosine Kinase 4-Anilino-quinazolines Varies (nM to µM range) ATP-competitive inhibition nih.gov
Dihydrofolate Reductase (DHFR) 4(3H)-Quinazolinone analogs 0.4 µM Competitive inhibition nih.gov

Understanding Molecular Interactions with Target Receptors and Biological Pathways

Understanding the specific molecular interactions between quinazoline derivatives and their biological targets is crucial for rational drug design. This is achieved through a combination of experimental techniques and computational modeling. frontiersin.orgresearchgate.net Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for potent biological activity. researchgate.netnih.govacs.org

For EGFR inhibitors, SAR studies have revealed that small, electron-donating substituents at the 6- and 7-positions of the quinazoline ring are critical for high potency. acs.org The nature of the substituent at the C-4 position, typically an anilino group, also profoundly influences binding affinity and selectivity. nih.gov Molecular docking studies have visualized how these inhibitors fit into the ATP-binding pocket of the EGFR kinase domain, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues. frontiersin.org

Similarly, for DHFR inhibitors, SAR analyses indicate that the substitution pattern at the C-2, C-3, and C-6 positions can be varied to modulate inhibitory activity. semanticscholar.org Molecular modeling shows these compounds occupying the same active site cavity as the natural substrate, dihydrofolate, and interacting with key residues. nih.govresearchgate.net These detailed molecular insights allow for the iterative design and synthesis of new derivatives with improved potency and selectivity for their intended biological pathways. nih.gov

Rational Design Principles for Modulating Compound Selectivity and Potency through Substituent Effects

The strategic modification of the 6,8-Dibromo-5-chloroquinazolin-4-ol scaffold is governed by rational design principles aimed at fine-tuning the selectivity and potency of derivative compounds. The inherent substituents (bromo and chloro groups) serve as a foundational template whose properties can be modulated by introducing additional functional groups at other positions, primarily at the N-3 and C-2 positions of the quinazolinone ring.

The core principles for modulating bioactivity through substituent effects include the exploitation of shape, electrostatics, and hydration. nih.gov The existing halogen atoms on the this compound scaffold already confer a specific electronic distribution and steric profile. For instance, electron-withdrawing groups, such as the chloro and nitro groups on other heterocyclic systems, have been shown to decrease certain activities like radical scavenging, whereas electron-donating groups enhance it. researchgate.net This highlights the critical role of the electronic nature of substituents.

In a study involving 6,8-dibromo-4(3H)quinazolinone derivatives, various substituents were introduced to modulate their antimicrobial activity. researchgate.net The findings illustrate how rational modifications can dramatically alter potency and selectivity against different microbial strains. For example, the introduction of an N-ethylamido benzoic acid hydrazide moiety resulted in a compound with potent activity against specific Gram-negative and Gram-positive bacteria, while an N-methyl thioamido benzoic acid hydrazide derivative showed exceptional antifungal activity. researchgate.net These results underscore the principle that targeted modifications can steer the biological profile of the parent scaffold towards a desired therapeutic outcome.

Below is a data table summarizing the impact of specific substituents on the antimicrobial activity of a 6,8-dibromo-quinazolinone scaffold, based on reported Minimum Inhibitory Concentrations (MICs).

Compound DerivativeTarget OrganismMIC (µg/mL)Potency Highlight
2-(4-(...)-N-ethylamido benzoic acid hydrazide)E. coli1.56Potent Gram-negative activity
2-(4-(...)-N-ethylamido benzoic acid hydrazide)S. typhimurium3.125Potent Gram-negative activity
2-(4-(...)-N-ethylamido benzoic acid hydrazide)L. monocytogenes1.56Potent Gram-positive activity
2-(4-(...)-N-methyl thioamido benzoic acid hydrazide)C. albicans0.78Potent antifungal activity
2-(4-(...)-N-methyl thioamido benzoic acid hydrazide)A. flavus0.097High antifungal potency

Data derived from research on 6,8-dibromo-4(3H)quinazolinone derivatives. researchgate.net

These examples demonstrate that rational design can leverage substituent effects to optimize interactions with biological targets, thereby enhancing potency and tailoring the selectivity profile of the this compound scaffold.

Catalytic Applications and Chiral Chemistry

The rigid heterocyclic structure of the quinazolinone framework, including that of this compound, makes it a promising candidate for applications in catalysis and chiral chemistry. The ability to form stable, well-defined three-dimensional structures is a key attribute for designing chiral ligands and catalysts.

Development of the Quinazolinone Scaffold as Chiral Ligands for Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds. scienceopen.com Quinazolinones are emerging as valuable scaffolds for this purpose due to their structural rigidity and potential for functionalization. tandfonline.comnih.gov The quinazolinone core can be used to create atropisomers—molecules that are chiral due to restricted rotation around a single bond. These axially chiral quinazolinones are being explored as novel ligands for metal-catalyzed asymmetric reactions. tandfonline.comnih.gov

The this compound scaffold is particularly well-suited for this application. The halogen substituents can be used as synthetic handles for further modification or can themselves play a role in coordinating with a metal center. Furthermore, the steric bulk and electronic influence of the bromo and chloro groups can help create a well-defined chiral pocket around a catalytic metal, thereby directing the stereochemical outcome of a reaction with high selectivity. The development of P,N-ligands from axially chiral quinazolinones has been reported, demonstrating their potential in asymmetric synthesis. nih.govresearchgate.net

Stereoselective Synthesis of Axially Chiral Quinazolinone Derivatives

Significant progress has been made in the stereoselective synthesis of axially chiral quinazolinones, which are the precursors to the chiral ligands mentioned above. tandfonline.com Researchers have developed several catalytic asymmetric methods to control the stereochemistry around the C-N or N-N axis.

These methods include:

Organocatalytic N-acylation: This approach has been used to synthesize N–N axially chiral quinazolinones with excellent yields and high stereoselectivities. nih.gov

Enzyme-catalyzed atroposelective bromination: Enzymes have been employed to selectively brominate pro-chiral quinazolinone substrates, creating C-N axial chirality. tandfonline.com

Metal-catalyzed reactions: Copper-catalyzed C-O cross-coupling and Palladium-catalyzed asymmetric desymmetrization reactions have proven effective in producing axially chiral aryl quinazolinones with high enantiomeric excess. tandfonline.com

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have been used as powerful catalysts for the enantioselective construction of C-N axially chiral quinazolinones from simple starting materials. nih.gov

The table below summarizes various catalytic systems used for the synthesis of axially chiral quinazolinones.

Catalytic SystemType of Axial ChiralityKey FeaturesReported Efficiency
Chiral IsothioureaN-N AxisMild conditions, excellent yieldsUp to 99% yield, >19:1 dr, 97% ee nih.gov
Flavin-dependent halogenase/reductaseC-N AxisEnzyme-catalyzed atroposelective brominationHigh enantioselectivity tandfonline.com
Pd(OAc)₂ / (R)-DTBM-SEGPHOSC-N AxisAsymmetric reductive desymmetrizationUp to 99% ee tandfonline.com
Chiral Phosphoric AcidC-N AxisOne-pot synthesis from aminobenzamides and aldehydesGood to excellent yields and enantioselectivities nih.gov
Phase-Transfer CatalysisC-C AxisUses inexpensive chiral quaternary ammonium (B1175870) saltsUp to 94% ee researchgate.net

These advanced synthetic methods provide access to a diverse range of structurally unique, enantiomerically pure quinazolinone derivatives, paving the way for their broader application in asymmetric catalysis.

Future Research Directions and Emerging Paradigms

The unique structural and chemical attributes of the this compound scaffold position it at the forefront of several emerging research paradigms, including the design of sophisticated therapeutic agents and the development of advanced analytical tools.

Integration of the this compound Scaffold into Multi-Target Directed Ligand Design

The traditional "one-target, one-drug" approach is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders or cancer. This has led to the rise of the Multi-Target Directed Ligand (MTDL) paradigm, which aims to design single chemical entities capable of modulating multiple biological targets simultaneously. organic-chemistry.orgacs.org

The this compound scaffold is an ideal platform for MTDL design. Its multiple substitution points (the N-3 nitrogen, the C-2 position, and the existing halogen atoms which can be replaced via cross-coupling reactions) can be functionalized with different pharmacophores. Each pharmacophore can be tailored to interact with a specific target. For example, one could envision attaching a fragment known to inhibit an enzyme like acetylcholinesterase (relevant in Alzheimer's disease) to the N-3 position, while modifying the C-2 position with a group designed to target monoamine oxidase, another key protein in neurodegeneration. acs.org The core scaffold would serve as the molecular framework to hold these pharmacophores in the correct spatial orientation for optimal binding with their respective targets.

Development of Novel Analytical Methodologies for Detection and Quantification

As new derivatives of this compound are synthesized and evaluated, the need for robust and sensitive analytical methods for their detection and quantification becomes paramount. Such methods are crucial for pharmacokinetic studies, metabolic profiling, and quality control.

Currently, High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and stability testing of quinazoline derivatives. researchgate.netnih.govnih.gov For greater sensitivity and selectivity, especially in complex biological matrices like plasma or tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govtandfonline.com Validated LC-MS/MS methods allow for the precise quantification of quinazolinone-based compounds at very low concentrations (ng/mL levels). nih.govtandfonline.com

Future research in this area will likely focus on:

Developing ultra-sensitive LC-MS/MS assays for new MTDLs based on the this compound scaffold and their metabolites.

Creating multiplexed methods that can simultaneously quantify a parent drug and multiple metabolites in a single run. scienceopen.com

Exploring advanced sample preparation techniques to improve recovery and minimize matrix effects in bioanalytical assays.

Developing chiral separation methods, likely using chiral HPLC columns, to resolve and quantify individual enantiomers of axially chiral quinazolinone derivatives, which is critical for understanding their stereospecific pharmacological and toxicological profiles.

The table below outlines key analytical techniques applicable to the analysis of quinazolinone derivatives.

Analytical TechniquePrincipleApplicationReference
HPLC-UV/DADChromatographic separation followed by UV-Visible detection.Purity analysis, stability studies, quantification at higher concentrations. researchgate.netnih.gov
LC-MS/MSChromatographic separation coupled with mass spectrometry for high selectivity and sensitivity.Quantification in biological matrices (plasma, urine), pharmacokinetic studies, metabolite identification. nih.govtandfonline.comnih.gov
Chiral HPLCSeparation of enantiomers using a chiral stationary phase.Determination of enantiomeric excess (ee), stereoselective pharmacokinetic studies. nih.gov
High-Resolution Mass Spectrometry (HRMS)Provides highly accurate mass measurements.Structural confirmation of new synthetic derivatives, metabolite elucidation. nih.gov

The continuous advancement of these analytical methodologies is essential to support and accelerate the research and development of novel compounds derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6,8-Dibromo-5-chloroquinazolin-4-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, halogenated quinazolinones are often prepared by refluxing precursors in polar aprotic solvents (e.g., DMSO or isopropanol) with bases like DIPEA. Reaction monitoring via TLC (e.g., 0-15% EtOAc/heptane) and purification via column chromatography are critical . Optimization involves adjusting temperature (e.g., 90°C for 2 hours), stoichiometry (e.g., 1:1.2 molar ratio of precursor to reagent), and solvent choice to improve yields (e.g., 65% in ).

Q. How is structural elucidation performed for this compound?

  • Methodological Answer : Use 1H^1 \text{H} NMR (400 MHz, DMSO-d6d_6) to confirm aromatic protons and substituent positions (δ 8.80 ppm for quinazoline protons). 13C^{13} \text{C} NMR identifies carbon environments (e.g., δ 156.08 ppm for carbonyl carbons). LCMS (m/zm/z: [M+1]+^+) and elemental analysis validate molecular weight and purity .

Q. What solvents and conditions are suitable for recrystallization?

  • Methodological Answer : Recrystallization from water-ethanol mixtures (1:1 v/v) is effective for removing impurities. Slow cooling after distillation under reduced pressure enhances crystal formation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (e.g., SHELX-97) determines bond lengths, angles, and packing structures. For halogenated quinazolines, high-resolution data (≤ 0.8 Å) and twinning corrections are essential. Programs like SHELXPRO interface with refinement outputs to validate hydrogen bonding or π-π interactions .

Q. What strategies address low regioselectivity during bromination/chlorination?

  • Methodological Answer : Use directing groups (e.g., methoxy or nitro substituents) to control electrophilic attack positions. Kinetic vs. thermodynamic control experiments (e.g., varying reaction time/temperature) and DFT calculations predict favorable sites. Compare 1H^1 \text{H} NMR shifts (e.g., δ 7.35–8.24 ppm in ) to confirm regiochemistry .

Q. How do conflicting bioactivity results arise in antimicrobial assays, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from impurity profiles (e.g., residual DMSO) or assay conditions (e.g., pH, incubation time). Triangulate data via:

  • Replicate experiments : Minimum three independent trials.
  • Control standardization : Use reference antibiotics (e.g., ciprofloxacin) and solvent controls.
  • Statistical analysis : Apply ANOVA or t-tests (p < 0.05) to validate significance .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in NMR or MS data across studies?

  • Methodological Answer : Variations in solvent (DMSO vs. CDCl3_3) or measurement frequency (300 vs. 400 MHz) alter chemical shifts. Cross-reference coupling constants (e.g., J=8.5HzJ = 8.5 \, \text{Hz}) and fragmentation patterns in LCMS. For example, isotopic patterns (Br/Cl) must align with theoretical distributions .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Standardized protocols : Fixed stoichiometry, solvent volumes, and heating rates.
  • In-line monitoring : Use FTIR or HPLC to track reaction progress.
  • Quality checks : Compare melting points (e.g., 141–143°C in ) and HPLC retention times .

Tables for Key Data

Property Typical Value Method Reference
Melting Point141–143°CDifferential Scanning Calorimetry
1H^1 \text{H} NMR Shiftδ 8.80 (s, 1H, quinazoline H)400 MHz, DMSO-d6d_6
LCMS (m/zm/z)378.1 [M+1]+^+ESI-MS
Crystallographic Resolution0.78 ÅSXRD with SHELXL

Key Challenges and Solutions

  • Low Yield in Halogenation : Optimize bromine source (e.g., NBS vs. Br2_2) and use catalysts like FeCl3_3 .
  • Crystal Twinning : Apply SHELXD for structure solution and SADABS for absorption corrections .
  • Bioassay Noise : Pre-purify compounds via preparative HPLC and validate via 1H^1 \text{H} NMR integration .

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6,8-Dibromo-5-chloroquinazolin-4-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.